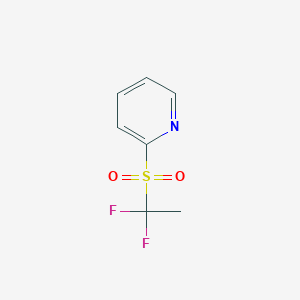

2-(1,1-Difluoroethanesulfonyl)pyridine

Overview

Description

2-(1,1-Difluoroethanesulfonyl)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which often include increased stability and reactivity. The presence of fluorine atoms can significantly alter the electronic properties of the molecule, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Difluoroethanesulfonyl)pyridine typically involves the introduction of the difluoroethylsulfonyl group to the pyridine ring. One common method is the reaction of pyridine with 1,1-difluoroethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions can lead to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethanesulfonyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds with pyridine scaffolds exhibit significant anticancer properties. The incorporation of sulfonyl groups, such as those found in 2-(1,1-Difluoroethanesulfonyl)pyridine, can enhance the biological activity of these compounds. Studies have shown that derivatives of pyridine can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. Pyridine derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The sulfonyl group may contribute to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic processes .

Neuropharmacological Effects

Recent studies suggest that pyridine derivatives can exhibit neuropharmacological effects, potentially serving as treatments for neurological disorders. The unique structure of this compound may interact with neurotransmitter receptors or modulate neuroinflammatory pathways, making it a candidate for further investigation in neuropharmacology .

Synthetic Organic Chemistry

Reagent in Chemical Synthesis

this compound serves as a valuable reagent in organic synthesis. Its ability to introduce difluoroalkyl sulfonyl groups into various substrates allows for the development of novel compounds with tailored properties. This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals .

Catalyst Development

The compound has been studied for its potential role as a catalyst in various chemical reactions. Its unique electronic properties can facilitate reactions such as cross-coupling and functionalization of aromatic compounds, leading to more efficient synthetic pathways .

Data Tables

Case Studies

Case Study 1: Anticancer Research

A recent study investigated the effects of this compound on various cancer cell lines. The results showed a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations. Molecular docking studies suggested that the compound interacts with key proteins involved in cell cycle regulation .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial properties of the compound were tested against both Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited potent activity against resistant strains, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethanesulfonyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more effective inhibition or activation of the target. The compound can also participate in various biochemical pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoropyridine

- 2,6-Difluoropyridine

- 2-(Trifluoromethyl)pyridine

Uniqueness

2-(1,1-Difluoroethanesulfonyl)pyridine is unique due to the presence of the difluoroethylsulfonyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to other fluorinated pyridines. Its ability to undergo a wide range of chemical reactions and its applications in various fields further highlight its uniqueness .

Biological Activity

2-(1,1-Difluoroethanesulfonyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a difluoroethanesulfonyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Substituent Effects : Variations in the substituents on the pyridine ring significantly affect potency and selectivity. For instance, halogenated or bulky groups can reduce activity, while smaller alkyl groups may enhance it.

- Binding Affinity : Molecular docking studies indicate that specific interactions between the compound and target proteins are critical for its biological effects.

Data Table: Biological Activity Summary

Case Studies

A few notable case studies highlight the biological relevance of similar compounds:

- Anticancer Efficacy : A study evaluated a series of pyridine derivatives for their antiproliferative activity against breast cancer cell lines. Compounds with similar sulfonyl substitutions showed IC50 values in the low micromolar range, suggesting significant potential for therapeutic development .

- Antimicrobial Testing : Research on pyridine derivatives indicated that modifications at the 2-position could enhance antimicrobial efficacy. Compounds with difluoroalkyl groups demonstrated improved activity against resistant strains of bacteria .

- Enzyme Interaction Studies : A detailed investigation into enzyme kinetics revealed that certain pyridine-based compounds effectively inhibited dipeptidyl peptidase IV (DPP-IV), a target for diabetes treatment. The sulfonyl group was identified as a key contributor to binding affinity .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(1,1-difluoroethanesulfonyl)pyridine, and how do reaction conditions influence yield?

The compound is synthesized via alkylation of 2-(difluoromethylsulfonyl)pyridine with methyl iodide under cryogenic conditions (-98°C) using LiHMDS as a base and HMPA as a coordinating solvent. Optimized yields (~70%) are achieved by maintaining anhydrous conditions and quenching the reaction with NH₄Cl to avoid over-alkylation . Alternative routes involve pyridine ring functionalization with difluoroethyl sulfonyl groups, but these often require rigorous purification due to byproducts like unreacted intermediates or regioisomers .

Q. How can researchers validate the purity and structural integrity of this compound?

Key analytical methods include:

- ¹H/¹³C/¹⁹F NMR : Distinct peaks for pyridine protons (δ 8.8–7.6 ppm), CF₂ groups (δ -96 ppm in ¹⁹F NMR), and sulfonyl-linked methyl groups (δ 2.1 ppm, t, J = 18.6 Hz) .

- IR Spectroscopy : Absorbance at 1333 cm⁻¹ (S=O stretching) and 1169 cm⁻¹ (C-F vibrations) confirms functional groups .

- HPLC-MS : Used to detect trace impurities (<5%) and validate molecular weight (284.3 g/mol) .

Advanced Research Questions

Q. What challenges arise in achieving regioselective synthesis of difluoroethanesulfonyl-substituted pyridines?

Regioselectivity is influenced by steric and electronic factors. For example, sulfonation at the pyridine 2-position is favored due to lower steric hindrance compared to the 4-position. Computational modeling (DFT) predicts electron-deficient pyridine rings enhance sulfonyl group attachment at the 2-position, but competing pathways (e.g., over-alkylation) require kinetic control via low-temperature reactions .

Q. How do structural modifications (e.g., fluorination, sulfonyl group placement) affect the compound’s reactivity in cross-coupling reactions?

- Fluorine atoms : Increase electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) at the 4-position .

- Sulfonyl group : Acts as a directing group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), enabling C-C bond formation at the 6-position. However, the sulfonyl moiety can deactivate palladium catalysts, necessitating ligand optimization (e.g., SPhos or XPhos) .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase inhibition) may stem from assay conditions (e.g., ATP concentration) or impurities in test samples. Mitigation strategies include:

- Standardized purity : ≥95% purity verified via HPLC .

- Control experiments : Use of structurally similar analogs (e.g., 2-(difluoromethyl)pyridine) to isolate the sulfonyl group’s contribution .

Q. Methodological Guidance

Q. What protocols are recommended for studying the compound’s interaction with biological targets?

- X-ray crystallography : Co-crystallization with target enzymes (e.g., kinases) to map binding pockets .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Molecular docking : Software like AutoDock Vina predicts binding modes, validated by mutagenesis studies .

Q. How should researchers address solubility issues in aqueous assays?

- Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without denaturing proteins .

- Micelle encapsulation : Anionic surfactants (e.g., SDS) enhance solubility in buffer systems .

Q. Key Research Gaps

- Mechanistic studies : Limited data on sulfonyl group stability under physiological conditions.

- Toxicity profiling : No in vivo studies reported; prioritize zebrafish or murine models.

Properties

IUPAC Name |

2-(1,1-difluoroethylsulfonyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c1-7(8,9)13(11,12)6-4-2-3-5-10-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYBDKYUNZWQBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(F)(F)S(=O)(=O)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.